molecular formula C15H20N4 B2432606 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1274595-13-9

1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2432606
CAS No.: 1274595-13-9
M. Wt: 256.353
InChI Key: DFSAHSZVUSPRRV-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-benzylpyrrolidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrrolidin-3-yl-methanol
  • 1-Phenylpyrrolidin-3-yl-methanol
  • 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol

Uniqueness

1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzylpyrrolidine moiety with a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12-9-15(16)19(17-12)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSAHSZVUSPRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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